Ethyl 4-oxo-4H-chromene-2-carboxylate

Catalog No.
S1505453
CAS No.
14736-31-3
M.F
C12H10O4
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-oxo-4H-chromene-2-carboxylate

CAS Number

14736-31-3

Product Name

Ethyl 4-oxo-4H-chromene-2-carboxylate

IUPAC Name

ethyl 4-oxochromene-2-carboxylate

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3

InChI Key

CJVFJZNWXDFXHF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1
  • Antioxidant properties: Studies have shown that chromones can scavenge free radicals and protect cells from oxidative damage.
  • Antimicrobial activity: Some chromones exhibit antibacterial and antifungal properties.
  • Anticancer activity: Certain chromones have demonstrated potential in inhibiting cancer cell growth and proliferation.
  • Antioxidant potential: Investigating its ability to scavenge free radicals and protect cells from oxidative stress could be valuable in understanding its potential health benefits.
  • Antimicrobial activity: Studying its effects on various bacteria and fungi could lead to the development of novel antimicrobial agents.
  • Anticancer properties: Assessing its impact on cancer cell lines could pave the way for further research on its potential as an anti-cancer agent.

Ethyl 4-oxo-4H-chromene-2-carboxylate is an organic compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol. It is classified as a chromene derivative, characterized by a chromene ring structure that includes a carbonyl group and an ethyl ester functional group. The compound is commonly identified by its CAS number 14736-31-3 and is known for its potential applications in various fields, including pharmaceuticals and materials science .

Typical of compounds containing carbonyl and ester functional groups. Notable reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Esterification: The compound can react with alcohols in the presence of acid catalysts to form new esters.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions highlight the versatility of ethyl 4-oxo-4H-chromene-2-carboxylate in synthetic organic chemistry.

Research indicates that ethyl 4-oxo-4H-chromene-2-carboxylate exhibits various biological activities, including:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition: Ethyl 4-oxo-4H-chromene-2-carboxylate has been identified as an inhibitor of specific cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are involved in drug metabolism .

The synthesis of ethyl 4-oxo-4H-chromene-2-carboxylate can be achieved through several methods, including:

  • Condensation Reactions: One common approach involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, leading to the formation of the chromene structure.
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    # Example reaction:# Salicylaldehyde + Ethyl Acetoacetate → Ethyl 4-oxo-4H-chromene-2-carboxylate
  • Cyclization Reactions: Another method includes cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.

These synthetic routes highlight the compound's accessibility for research and industrial applications.

Ethyl 4-oxo-4H-chromene-2-carboxylateCarbonyl and ester functional groupsPharmaceuticals, materials scienceEthyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylateAdditional hydroxyl group enhances activityAntioxidant agentsEthyl 7-hydroxychromoneStrong antioxidant propertiesHealth supplementsChromoneBase structure without additional substituentsResearch on flavonoids

This comparison illustrates how ethyl 4-oxo-4H-chromene-2-carboxylate stands out due to its specific functional groups that confer unique properties and potential applications not found in simpler derivatives.

Studies on the interactions of ethyl 4-oxo-4H-chromene-2-carboxylate with biological systems have revealed significant insights:

  • It interacts with cytochrome P450 enzymes, affecting drug metabolism pathways, which is crucial for understanding its pharmacokinetics and potential drug-drug interactions .
  • Its antioxidant activity suggests potential protective roles in cellular systems against oxidative damage.

Ethyl 4-oxo-4H-chromene-2-carboxylate shares structural similarities with several other compounds within the chromene family. Notable similar compounds include:

  • Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
    • Contains a hydroxyl group at the fifth position.
    • Exhibits enhanced biological activity due to additional functionalization.
  • Ethyl 7-hydroxychromone
    • A chromone derivative with a hydroxyl group at the seventh position.
    • Known for its strong antioxidant properties.
  • Chromone
    • The parent structure of chromenes; lacks substituents that enhance solubility and reactivity.

Comparison Table

Compound NameUnique Features

XLogP3

2.3

Other CAS

14736-31-3

Wikipedia

Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate

Dates

Modify: 2023-08-15

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